![molecular formula C20H18N2O2 B12525974 N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide CAS No. 816419-29-1](/img/structure/B12525974.png)
N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a naphthalene ring and a phenylethyl group attached to an ethanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide typically involves the following steps:
Formation of the Naphthalen-1-yl Intermediate: This can be achieved through the nitration of naphthalene followed by reduction to form naphthalen-1-amine.
Formation of the Phenylethyl Intermediate: The phenylethyl group can be introduced through the reduction of acetophenone to form (1S)-1-phenylethanol, followed by conversion to (1S)-1-phenylethylamine.
Coupling Reaction: The final step involves the coupling of naphthalen-1-amine with (1S)-1-phenylethylamine in the presence of a coupling reagent such as carbodiimide to form the desired ethanediamide.
Industrial Production Methods
In an industrial setting, the production of N1-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Naphthalen-1-yl oxides, phenylethyl oxides.
Reduction Products: Naphthalen-1-yl amines, phenylethyl alcohols.
Substitution Products: Halogenated ethanediamides, alkylated ethanediamides.
Applications De Recherche Scientifique
N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor binding, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~-(Naphthalen-1-yl)-N~2~-ethyl-ethanediamide: Similar structure but lacks the phenylethyl group.
N~1~-(Phenyl)-N~2~-(1-phenylethyl)ethanediamide: Similar structure but lacks the naphthalene ring.
Uniqueness
N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide is unique due to the presence of both the naphthalene ring and the (1S)-1-phenylethyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
816419-29-1 |
|---|---|
Formule moléculaire |
C20H18N2O2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
N-naphthalen-1-yl-N'-[(1S)-1-phenylethyl]oxamide |
InChI |
InChI=1S/C20H18N2O2/c1-14(15-8-3-2-4-9-15)21-19(23)20(24)22-18-13-7-11-16-10-5-6-12-17(16)18/h2-14H,1H3,(H,21,23)(H,22,24)/t14-/m0/s1 |
Clé InChI |
NQMFMRSQERHEJO-AWEZNQCLSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



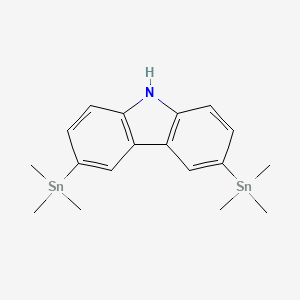
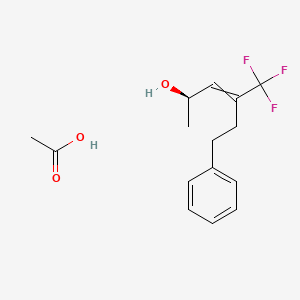
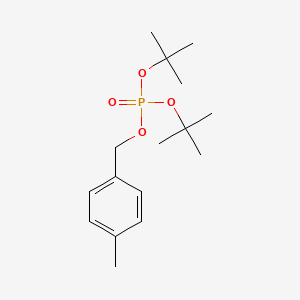
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane)](/img/structure/B12525934.png)
![Ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-](/img/structure/B12525935.png)
![3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide](/img/structure/B12525937.png)
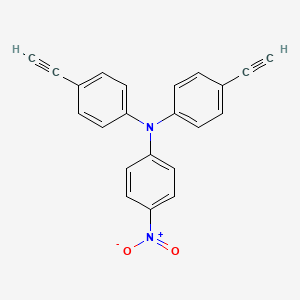
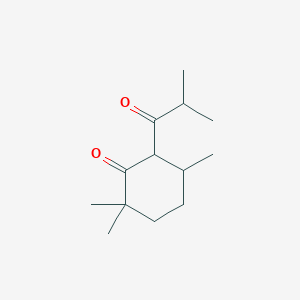
![3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine](/img/structure/B12525956.png)
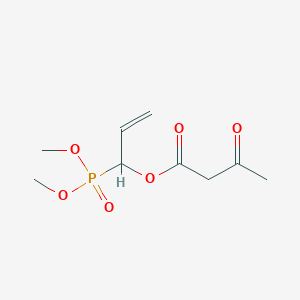
acetyl chloride](/img/structure/B12525964.png)
![4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine](/img/structure/B12525971.png)
![2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane](/img/structure/B12525978.png)
